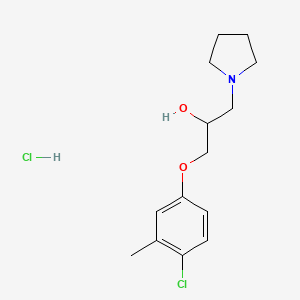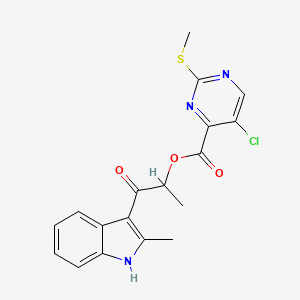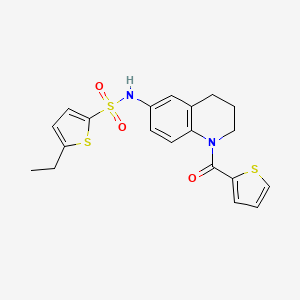
1-(4-Chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel bromo-substituted derivatives related to the compound have been synthesized, exploring their potential in various chemical reactions and characterizations (Sarbu et al., 2019).
- Research has been conducted on the effective synthesis of related compounds, which could lead to the development of derivatives with biological interest (Demopoulos et al., 2003).
Molecular Structure and Reactivity
- Studies on compounds with structures similar to 1-(4-Chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol hydrochloride have been performed, focusing on understanding their molecular configuration and how it influences their reactivity and properties (Combellas et al., 1992).
Analytical Applications
- Analytical studies have identified and characterized novel hydrochloride salts of related cathinones, providing insights into their properties and potential applications in various fields (Nycz et al., 2016).
Corrosion Inhibition
- Research has been done on related compounds to understand their potential as corrosion inhibitors, which could have practical applications in industrial settings (Murmu et al., 2019).
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-8-13(4-5-14(11)15)18-10-12(17)9-16-6-2-3-7-16;/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNUAPLLERPRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCC2)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-4-(1-(2-(4-(tert-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904271.png)


![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)
![N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2904279.png)
![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)




![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)